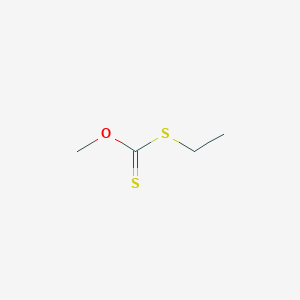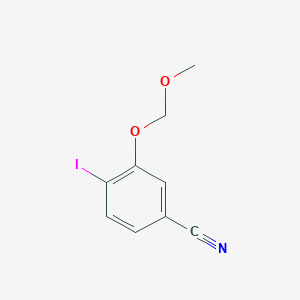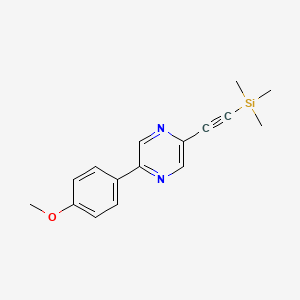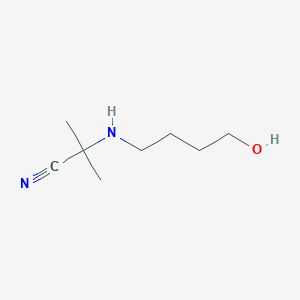
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Additionally, the addition of hydrogen cyanide (HCN) to aldehydes or ketones can yield hydroxynitriles .
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the nitrile to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as sodium or potassium cyanide (NaCN or KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic addition reactions, where the cyanide ion attacks electrophilic carbon atoms, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is unique due to the presence of both a hydroxy and an amino group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for the synthesis of complex molecules and the exploration of new chemical pathways.
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
2-(4-hydroxybutylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2O/c1-8(2,7-9)10-5-3-4-6-11/h10-11H,3-6H2,1-2H3 |
Clave InChI |
ZCKWUSYARNMLRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)NCCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
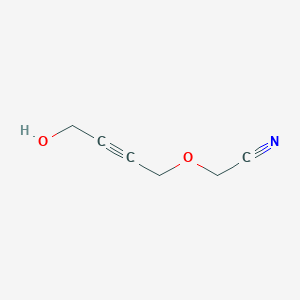
![N-[N-(t-butoxycarbonyl)-L-seryl]-L-cysteine methyl ester](/img/structure/B8437633.png)
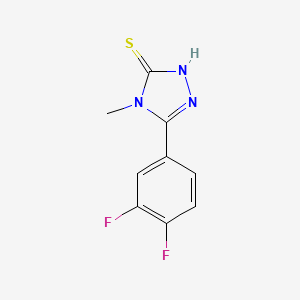

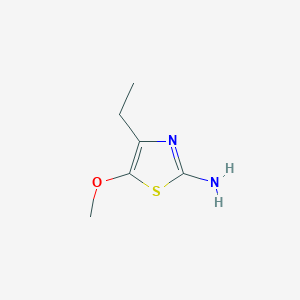
![2-Methoxy-N-[4-(2-methoxybenzoylsulfamoyl)phenyl]acetamide](/img/structure/B8437649.png)

![4-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine](/img/structure/B8437672.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-1-cyclopentene-1-carboxylate](/img/structure/B8437692.png)
